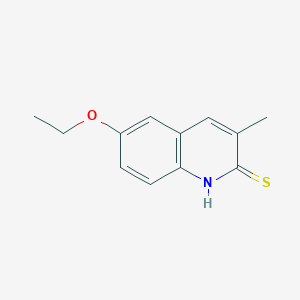

6-Ethoxy-3-methyl-quinoline-2-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13NOS |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

6-ethoxy-3-methyl-1H-quinoline-2-thione |

InChI |

InChI=1S/C12H13NOS/c1-3-14-10-4-5-11-9(7-10)6-8(2)12(15)13-11/h4-7H,3H2,1-2H3,(H,13,15) |

InChI Key |

MZKXKLYNCBBWIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)NC(=S)C(=C2)C |

Origin of Product |

United States |

Theoretical and Computational Chemistry Investigations of 6 Ethoxy 3 Methyl Quinoline 2 Thiol Analogs

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of molecules. These methods, particularly those based on Density Functional Theory (DFT), offer deep insights into the behavior of quinoline (B57606) systems.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the structural, electronic, and optical features of quinoline derivatives. nih.govresearchgate.net DFT calculations can determine optimized molecular geometry, electronic charge distribution, and various reactivity parameters. For quinoline derivatives, DFT studies have been employed to understand how different substituents affect the electronic properties of the quinoline core. mdpi.comnih.gov For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electron density across the molecule, influencing its reactivity and interaction with other chemical species. mdpi.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov For quinoline derivatives, FMO analysis helps in predicting their behavior in various chemical environments. nih.govresearchgate.net The distribution of the HOMO and LUMO across the molecule reveals the likely sites for electrophilic and nucleophilic attack. In many quinoline systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular Docking Studies with Biological Receptors

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.

For quinoline-based derivatives, molecular docking studies have been performed to explore their binding to various biological receptors. For instance, analogs have been docked into the active site of lactate (B86563) dehydrogenase from Plasmodium falciparum, a validated target for antimalarial drugs. nih.gov These studies help to understand the binding conformation and interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for inhibitory activity. nih.gov Similarly, docking studies on thiopyrano[2,3-b]quinoline derivatives against the CB1a protein have revealed binding affinities ranging from -5.3 to -6.1 kcal/mol, identifying key amino acid residues like ILE-8, LYS-7, and TRP-12 as important for the interaction. nih.gov

In the context of 6-Ethoxy-3-methyl-quinoline-2-thiol analogs, docking studies would be employed to predict their binding affinity and mode of interaction with specific target proteins, such as kinases, polymerases, or other enzymes implicated in disease. The results can guide the rational design of more potent derivatives by suggesting modifications to the quinoline scaffold that would enhance binding.

Table 1: Representative Molecular Docking Data for Quinoline Analogs

| Analog Class | Biological Receptor Target | Key Interacting Residues (Example) | Predicted Binding Affinity Range (kcal/mol) | Potential Therapeutic Area |

|---|---|---|---|---|

| Quinoline Derivatives | P. falciparum Lactate Dehydrogenase nih.gov | Not Specified | Not Specified | Antimalarial nih.gov |

| Thiopyrano[2,3-b]quinolines | CB1a Protein nih.gov | ILE-8, LYS-7, VAL-14, TRP-12 nih.gov | -5.3 to -6.1 nih.gov | Neurological Disorders |

| Quinazoline-2,4,6-triamines | EGFR Tyrosine Kinase nih.govnih.gov | Met 769 nih.gov | Not Specified | Anticancer nih.govnih.gov |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In drug discovery, MD simulations are used to assess the stability of a ligand-receptor complex predicted by molecular docking and to refine the binding mode.

For quinoline derivatives, MD simulations have been used to validate docking results. For example, simulations of quinolinone-based thiosemicarbazones bound to their target can confirm the stability of the interactions observed in the initial docking pose. nih.gov Studies on quinazoline (B50416) derivatives as EGFR inhibitors also employed MD simulations to confirm that specific residues, such as Met 769, are crucial for the interaction with inhibitors. nih.gov These simulations can reveal the dynamic behavior of the complex, including the role of water molecules and the flexibility of the protein's binding pocket, which are aspects not captured by static docking.

For an analog of 6-Ethoxy-3-methyl-quinoline-2-thiol, an MD simulation run for several nanoseconds would test whether the docked pose is stable or if the ligand dissociates from the binding site. This provides a more rigorous assessment of its potential as an inhibitor.

Prediction of Molecular Structure Descriptors

Molecular descriptors are numerical values that characterize the physical, chemical, or electronic properties of a molecule. These descriptors are fundamental inputs for developing Quantitative Structure-Activity Relationship (QSAR) models.

For various series of quinoline derivatives, a wide range of molecular descriptors have been calculated using methods like Density Functional Theory (DFT). trdizin.gov.tr These descriptors can be categorized as electronic (e.g., dipole moment, HOMO/LUMO energies, electronegativity), hydrophobic (e.g., LogP), and steric or topological (e.g., molecular volume, molar refractivity). trdizin.gov.tr For instance, in a study of 5,8-quinolinequinone derivatives, descriptors such as molecular polarizability, ionization potential, and molecular hardness were computed to build QSAR models for anti-proliferative and anti-inflammatory activities. trdizin.gov.tr The values of these descriptors are thought to encode the features of the molecule that drive its biological activity.

Table 2: Common Molecular Descriptors Calculated for Quinoline Analogs

| Descriptor Category | Specific Descriptor | Significance in Drug Action |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Relates to the molecule's ability to donate or accept electrons in reactions. |

| Dipole Moment | Influences solubility and ability to pass through nonpolar membranes. | |

| Electronegativity nih.govtrdizin.gov.tr | Governs the nature of chemical bonds and intermolecular interactions. nih.govtrdizin.gov.tr | |

| Electron Density nih.gov | Indicates regions of the molecule likely to interact with receptors. nih.gov | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) trdizin.gov.tr | Measures lipophilicity, affecting absorption and distribution. trdizin.gov.tr |

| Molar Refractivity | Relates to molecular volume and polarizability. | |

| Steric/Topological | Molecular Volume trdizin.gov.tr | Describes the size of the molecule, which is critical for fitting into a binding site. trdizin.gov.tr |

| Van der Waals Volume nih.gov | Influences steric interactions with a receptor. nih.gov |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In silico ADME prediction involves computational models that estimate the pharmacokinetic properties of a compound. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures.

For quinoline derivatives, ADME predictions are an integral part of computational studies. These predictions often assess properties like aqueous solubility, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. One aspect of this is defining the "applicability domain" (AD) of a computational model, which ensures that predictions are reliable for the compounds being studied. nih.gov For a series of quinolinone-based thiosemicarbazones, a William diagram was used to identify compounds that fell outside the model's AD, thereby improving the reliability of the predictions for the remaining compounds. nih.gov For 6-Ethoxy-3-methyl-quinoline-2-thiol analogs, in silico tools would be used to predict their drug-likeness and to flag any potential liabilities, such as poor absorption or rapid metabolism, that might hinder their development as therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of QSAR Models for Quinoline Thiol Derivatives

QSAR models are powerful tools for predicting the activity of novel compounds and for understanding the structural requirements for activity. Various QSAR models have been successfully developed for quinoline derivatives against a range of biological targets.

These models are built using a "training set" of compounds with known activities and are then validated using an external "test set." nih.gov Different types of QSAR models can be generated, including 2D-QSAR and 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). mdpi.com For a series of antimalarial quinoline derivatives, CoMFA, CoMSIA, and Hologram QSAR (HQSAR) models were developed with good statistical significance, indicated by high cross-validation (q²) and non-cross-validation (r²) values. nih.gov Similarly, a QSAR model for quinolinone-based thiosemicarbazones against Mycobacterium tuberculosis yielded a model with an R² of 0.83, indicating a strong correlation between the selected descriptors and anti-TB activity. nih.gov

Table 3: Statistical Parameters for Representative QSAR Models of Quinoline Derivatives

| Model Type | Therapeutic Target | q² (Internal Validation) | r² (Correlation Coefficient) | r²pred (External Validation) | Reference |

|---|---|---|---|---|---|

| CoMFA | Antimalarial (P. falciparum) | 0.70 | 0.80 | 0.63 | nih.gov |

| CoMSIA | Antimalarial (P. falciparum) | 0.69 | 0.79 | 0.61 | nih.gov |

| HQSAR | Antimalarial (P. falciparum) | 0.80 | 0.80 | 0.72 | nih.gov |

| Multiparametric Model | Antituberculosis (M. tuberculosis) | >0.5 (QLOO) | 0.83 | Not Specified | nih.gov |

Identification of Structural Features Correlating with Biological Potential

A key outcome of QSAR analysis is the identification of specific structural features that are either beneficial or detrimental to biological activity. This is often visualized using contour maps generated from 3D-QSAR models.

For antimalarial quinoline derivatives, CoMFA and CoMSIA contour maps indicated that steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are critical for activity. nih.gov For example, a contour map might show that a bulky, electron-donating group is favored at a specific position on the quinoline ring to enhance binding. In a study on quinolinone-based thiosemicarbazones, the QSAR model suggested that van der Waals volume, electron density, and electronegativity play a pivotal role in antituberculosis activity. nih.gov

For 6-Ethoxy-3-methyl-quinoline-2-thiol, a QSAR analysis would reveal the importance of its specific substituents:

The 2-thiol group : The thiol group is a unique functional group that is ionizable and can act as a potent nucleophile or a metal-binding group. nih.govcreative-proteomics.com Its presence is a key feature for interaction with biological targets, potentially forming covalent bonds or coordinating with metal ions in an enzyme's active site.

The 3-methyl group : This group adds steric bulk and lipophilicity. QSAR models could determine if this size is optimal or if larger or smaller substituents would be more favorable.

The 6-ethoxy group : This group contributes to the electronic and hydrophobic properties of the molecule. Its oxygen atom can act as a hydrogen bond acceptor, and the ethyl chain adds lipophilicity. QSAR would clarify the importance of both the size and electronic influence of this substituent.

By analyzing these features, QSAR models serve as a predictive guide for the rational design of new, more potent analogs of 6-Ethoxy-3-methyl-quinoline-2-thiol for various therapeutic applications. researchgate.net

Application of Machine Learning in Bioactivity Prediction

The use of machine learning in drug discovery has become a important tool for predicting the biological activity of novel compounds, and quinoline derivatives are no exception. youtube.com Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity, are frequently developed using machine learning algorithms. youtube.com These models are instrumental in screening virtual libraries of compounds and prioritizing them for synthesis and further testing, thereby accelerating the drug development process. nih.gov

Several studies have demonstrated the utility of machine learning models in predicting the bioactivity of quinoline analogs. For instance, 2D and 3D-QSAR models have been successfully developed to predict the antimalarial activity of quinoline derivatives. nih.gov These models use molecular descriptors that quantify various physicochemical properties of the molecules to build a predictive relationship with their observed biological activities.

One common approach involves the use of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These 3D-QSAR methods build models based on the steric and electrostatic fields of the molecules. A study on 2,4-disubstituted quinoline derivatives as antimalarial agents developed statistically significant CoMFA and CoMSIA models. nih.gov The predictive power of these models was validated by synthesizing and testing new compounds, which showed good correlation between predicted and experimental activities. nih.gov

The table below summarizes the statistical parameters of some QSAR models developed for quinoline derivatives, illustrating their predictive capabilities.

| Model | Target Activity | r² | q² | Reference |

| CoMFA | Antimalarial | 0.969 | 0.677 | nih.gov |

| CoMSIA | Antimalarial | 0.962 | 0.741 | nih.gov |

| 2D-QSAR | Antimalarial | >0.8 | - | nih.gov |

r²: squared correlation coefficient; q²: cross-validated squared correlation coefficient

More advanced machine learning techniques, such as generative artificial intelligence, are also being employed. A Medical Generative Adversarial Network (MedGAN) model has been used to generate novel quinoline scaffolds with drug-like properties. azoai.com This approach has successfully produced thousands of new, valid quinoline structures, demonstrating the potential of generative models in exploring chemical space for new drug candidates. azoai.com

Machine learning models have also been applied to predict the active sites of quinoline derivatives for various therapeutic targets, including enzymes and receptors involved in cancer and inflammation. researchgate.net These computational approaches, combined with molecular docking studies, provide valuable insights into the structure-activity relationships of quinoline-based compounds and guide the design of more potent and selective analogs. nih.govmdpi.com

Hydrogen Bonding Interactions and their Influence on Molecular Properties

Hydrogen bonding plays a crucial role in determining the molecular properties and biological activity of quinoline derivatives. In 6-ethoxy-3-methyl-quinoline-2-thiol, both intramolecular and intermolecular hydrogen bonds are possible.

The thiol group (-SH) can act as a hydrogen bond donor, while the nitrogen atom of the quinoline ring and the oxygen atom of the ethoxy group can act as hydrogen bond acceptors. An intramolecular hydrogen bond could potentially form between the thiol hydrogen and the quinoline nitrogen (S-H···N). The presence and strength of such an interaction would influence the conformation of the molecule.

Intermolecular hydrogen bonds are also expected to be significant, particularly in the solid state. In the thione form, the N-H group can act as a hydrogen bond donor, and the C=S group can act as a hydrogen bond acceptor. These interactions can lead to the formation of dimers or extended networks in the crystal lattice.

Studies on related compounds have provided insights into the nature of hydrogen bonding in quinoline derivatives. For example, in salts of 3-methylthio-4-(propargylthio)quinoline, C-H···O and C-H···N hydrogen bonds have been observed. Research on other thiol-containing heterocyclic compounds has detailed the characteristics of intramolecular S-H···O=C hydrogen bonds, which can influence photochemical properties like excited-state intramolecular proton transfer (ESIPT). acs.org

The strength of these hydrogen bonds can be characterized by the distance between the donor and acceptor atoms and the bond angle. The table below provides typical distances for different types of hydrogen bonds that could be relevant for 6-ethoxy-3-methyl-quinoline-2-thiol, based on data from analogous systems.

| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Reference |

| S-H···O | 2.90 - 2.95 | acs.org |

| C-H···O | ~3.0 - 3.5 | General |

| C-H···N | ~3.0 - 3.5 | General |

| N-H···S | ~3.3 - 3.8 | General |

Note: These values are representative and the actual distances in 6-ethoxy-3-methyl-quinoline-2-thiol would depend on its specific molecular and crystal structure.

The presence and nature of these hydrogen bonding interactions have a profound impact on the physicochemical properties of the compound, including its solubility, melting point, and, most importantly, its interaction with biological targets. The ability to form specific hydrogen bonds is often a key determinant of a molecule's binding affinity to a receptor or enzyme active site.

Biological Activities and Pharmacological Potential of Quinoline Thiol Derivatives

Anticancer Activity

Quinoline (B57606) thiol derivatives have emerged as a noteworthy class of compounds in oncology research, exhibiting potential through various mechanisms of action.

Inhibition of Kinase Targets (e.g., EGFR, HER-2, VEGFR-2)

The anticancer potential of quinoline derivatives is significantly attributed to their ability to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer cell proliferation, survival, and angiogenesis. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key player in tumor angiogenesis, and its inhibition is a well-established strategy to combat tumor growth. nih.govresearchgate.net Studies have shown that quinoline derivatives can effectively block the activity of proteins like EGFR and VEGFR, which are often overactive in many tumors. researchgate.net

For instance, a series of quinolyl-thienyl chalcones were identified as potent VEGFR-2 kinase inhibitors through structure-based virtual screening. nih.gov One compound from this series, compound 19, demonstrated a significant in vitro VEGFR-2 kinase inhibitory activity with an IC₅₀ value of 73.41nM. nih.gov Furthermore, new quinoline and isatin (B1672199) derivatives have been synthesized and shown to strongly inhibit VEGFR-2 kinase activity, with some compounds (13 and 14) showing activities comparable to the established drug doxorubicin (B1662922) against Caco-2 cells. nih.gov Another study on 2-thioxobenzo[g]quinazoline derivatives, which share a related structural scaffold, also reported promising VEGFR-2 inhibition, with some compounds showing activity comparable to or even better than the reference drug sorafenib. mdpi.com

In addition to VEGFR-2, Epidermal Growth Factor Receptor (EGFR) is another critical target. Research on quinoline-based BODIPYs has suggested their potential as both EGFR and VEGFR-2 inhibitors. scispace.com While much of the research has focused on the broader class of quinoline derivatives, the inclusion of a thiol group is a key structural feature in many of the studied compounds. For example, 2-thioxobenzo[g]quinazolines have been a focus of such research. mdpi.com

With respect to Human Epidermal Growth Factor Receptor 2 (HER2), a critical target in certain cancers, the development of highly selective inhibitors remains a challenge. However, research into isoquinoline-tethered quinazoline (B50416) derivatives has shown promise in achieving enhanced HER2 inhibition over EGFR. rsc.org A novel series of these derivatives demonstrated a 7- to 12-fold increase in selectivity for HER2 over EGFR compared to lapatinib (B449) in kinase assays. rsc.org

Antiproliferative Effects in Cancer Cell Lines (e.g., HepG2, MCF-7)

The kinase-inhibiting properties of quinoline thiol derivatives translate into significant antiproliferative effects against various cancer cell lines. For example, a series of 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines were evaluated for their in vitro antiproliferative activities against breast (MCF-7) and liver (HepG2) cancer cells. mdpi.com Most of these compounds demonstrated promising activity, with IC₅₀ values ranging from 8.8 ± 0.5 to 10.9 ± 0.9 μM against MCF-7 cells and 26.0 ± 2.5 to 40.4 ± 4.1 μM against HepG2 cells. mdpi.com

Furthermore, new quinoline-azetidinone hybrids have been screened for their cytotoxic activity against human liver cancer cell lines Hep G2 and Hep 3B. nih.gov Notably, compound 6f from this series exhibited potent antiproliferation activity against the Hep G2 cell line with an IC₅₀ of 0.04 ± 0.01µM. nih.gov Other research has also highlighted the cytotoxic potential of novel quinoline derivatives against HepG2 cells among other cancer cell lines. nih.govresearchgate.net For instance, new quinoline and isatin derivatives showed antiproliferative effects against A549, Caco-2, HepG2, and MDA-MB-231 cell lines. nih.gov

The following table summarizes the antiproliferative activity of selected quinoline derivatives against HepG2 and MCF-7 cell lines.

| Compound Type | Cell Line | IC₅₀ (µM) | Reference |

| 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines | MCF-7 | 8.8 ± 0.5–10.9 ± 0.9 | mdpi.com |

| 3-ethyl(methyl)-2-thioxo-2,3-dihydrobenzo[g]quinazolines | HepG2 | 26.0 ± 2.5–40.4 ± 4.1 | mdpi.com |

| Quinoline-azetidinone hybrid (6f) | Hep G2 | 0.04 ± 0.01 | nih.gov |

| 2-chloro-N-[2-chloro-4-(3-chloro-4-fluoroanilino)quinazolin-6-yl]acetamide (10b) | HepG2 | 2.04 | nih.gov |

Molecular Mechanisms of Action (In Silico Investigations)

Molecular docking studies have provided valuable insights into the binding interactions between quinoline derivatives and their kinase targets, helping to rationalize their biological activity. For quinoline-based BODIPYs, molecular docking suggested that these compounds fit into the pocket of VEGFR-2, interacting with key residues such as Glu885, Cys919, and Asp1046. scispace.com These studies also indicated a greater binding affinity for VEGFR-2 compared to EGFR. scispace.comresearchgate.net

Similarly, docking studies of 2-thioxobenzo[g]quinazoline derivatives with the ATP-binding site of VEGFR-2 have been performed to understand their inhibitory mechanism. mdpi.com For new quinoline and isatin derivatives, molecular docking against VEGFR-2 showed that these compounds interact in a manner similar to the known inhibitor sorafenib. nih.gov Molecular dynamics simulations further confirmed the stability of one of these compounds (compound 13) within the active pocket of VEGFR-2 over a 100 ns period. nih.gov

Antimicrobial Activity

In addition to their anticancer properties, quinoline thiol derivatives have demonstrated significant potential as antimicrobial agents, with efficacy against both bacteria and fungi.

Antibacterial Efficacy (e.g., against S. aureus, E. coli)

Quinoline derivatives have been extensively studied for their antibacterial properties, showing activity against a range of pathogens, including multidrug-resistant strains. Several studies have reported the development of quinoline derivatives with potent activity against Gram-positive bacteria such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA). nih.govnih.gov For example, a series of quinoline-2-one derivatives were found to have promising antibacterial activity against MRSA, with one compound (6c) demonstrating more potent activity than the reference drug daptomycin. nih.gov Another study reported on facilely accessible quinoline derivatives that displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains. nih.gov

Research has also explored the efficacy of quinoline-based derivatives against both MRSA and the Gram-negative bacterium Pseudomonas aeruginosa. researchgate.net One study found that compound 13, which contains an indole (B1671886) moiety, showed excellent bactericidal activity with low MIC values of 20 ± 3.3 µg/mL against MRSA and 10 ± 1.5 µg/mL against P. aeruginosa. researchgate.net While many studies focus on broader quinoline derivatives, the structural features of these active compounds often include functionalities that can be related to the thiol group's electronic and binding properties.

The following table summarizes the antibacterial activity of selected quinoline derivatives.

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinoline-based derivative (13) | Staphylococcus aureus MRSA | 20 ± 3.3 | researchgate.net |

| Quinoline-based derivative (13) | Pseudomonas aeruginosa | 10 ± 1.5 | researchgate.net |

Antifungal Efficacy (e.g., against C. albicans)

Quinoline derivatives have also been identified as promising candidates for the treatment of fungal infections. Several studies have demonstrated their efficacy against Candida species, which are a common cause of fungal infections. nih.govresearchgate.net One study investigated the fungicidal effects of 3-hydrazinoquinoxaline-2-thiol (B1673409) against various Candida isolates and found it to be more effective than the standard drug Amphotericin B against most clinical isolates of Candida albicans. nih.govresearchgate.net This compound also showed high effectiveness against Candida glabrata and Candida parapsilosis. nih.gov

Other research has focused on quinoline derivatives linked to a chalcone (B49325) moiety, which, in combination with fluconazole, showed good inhibitory activity against C. albicans, including fluconazole-resistant strains. nih.gov Preliminary mechanistic studies suggest that this combination can inhibit hyphae formation and induce mitochondrial dysfunction in the fungal cells. nih.gov Furthermore, some quinoline derivatives have shown selective anti-Candida action, highlighting their potential for targeted antifungal therapy. researchgate.net

The table below presents the antifungal activity of a quinoline thiol derivative.

| Compound | Fungal Strain | Activity | Reference |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | More effective than Amphotericin B against most clinical isolates | nih.govresearchgate.net |

| 3-hydrazinoquinoxaline-2-thiol | Candida glabrata | Higher effectiveness | nih.gov |

| 3-hydrazinoquinoxaline-2-thiol | Candida parapsilosis | Higher effectiveness | nih.gov |

Antiviral Properties

The quinoline nucleus is a key component in a variety of compounds that exhibit a broad spectrum of antiviral activities. researchgate.net Research has demonstrated the efficacy of quinoline derivatives against several viruses, including Zika virus, enterovirus, herpes virus, human immunodeficiency virus (HIV), Ebola virus, hepatitis C virus, and coronaviruses. nih.gov

Thiol-based chemical probes have been shown to inhibit infection by human coronaviruses, including SARS-CoV-2. nih.gov These compounds act as reducing agents, disrupting key disulfide bonds in the spike glycoprotein (B1211001) of the virus. nih.gov This disruption, specifically at the Cys379-Cys432 and Cys391-Cys525 pairs, which are distant from the receptor-binding motif in the receptor-binding domain (RBD), leads to a decrease in the spike glycoprotein's ability to bind to its receptor, the angiotensin-converting enzyme 2 (ACE2). nih.gov

In the context of the Zika virus (ZIKV), certain 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives have been screened for their ability to inhibit ZIKV replication. nih.gov Some of these derivatives showed antiviral activity comparable to that of mefloquine. nih.gov Specifically, compounds designated as 141a, 141b, 142, and 143 were found to effectively reduce the production of ZIKV RNA. nih.gov

Inhibition of Microbial DNA Gyrase

Quinoline derivatives have been identified as potent inhibitors of microbial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. nih.govnih.gov This inhibitory action is a key mechanism behind the antibacterial effects of quinolone antibiotics. nih.gov The effectiveness of these compounds is influenced by both their ability to inhibit DNA gyrase and their accumulation within the bacterial cell. nih.gov

A study of novel quinoline-2-one hybrids demonstrated their potential as inhibitors of E. coli DNA gyrase and topoisomerase IV. nih.gov The most active compounds, 6i, 6c, 6l, and 6o, were evaluated for their inhibitory effectiveness. Compounds 6l and 6c, in particular, showed significant inhibitory activity against E. coli DNA gyrase, with IC₅₀ values of 327 ± 30 nM and 280 ± 30 nM, respectively. nih.gov These compounds also demonstrated encouraging inhibitory activity against E. coli topoisomerase IV. nih.gov

The following table summarizes the inhibitory activity of selected quinoline-2-one derivatives against E. coli DNA gyrase and topoisomerase IV.

| Compound | E. coli DNA Gyrase IC₅₀ (nM) | E. coli Topoisomerase IV IC₅₀ (µM) |

| 6c | 280 ± 30 | 17.50 ± 1.50 |

| 6l | 327 ± 30 | 22.90 ± 2.50 |

| Novobiocin (Reference) | 170 ± 20 | 11 |

Antioxidant Activity

Quinoline derivatives are known to possess significant antioxidant properties. researchgate.netresearchgate.net These compounds can act as free radical scavengers, protecting against oxidative stress, which is implicated in the pathogenesis of many chronic diseases. researchgate.net The antioxidant capacity of these derivatives is often evaluated through various in vitro and in vivo studies. researchgate.net

One notable example is 6-ethoxy-2,2-pentamethylen-1,2-dihydroquinoline (S 33113), a potent antioxidant derived from ethoxyquin. nih.gov In vitro studies have shown that S 33113 is a powerful inhibitor of Fenton-reaction-induced lipid peroxidation in mouse cortical membranes, with an IC₅₀ of 0.29 microM. nih.gov

The antioxidant activity of various quinoline derivatives has been demonstrated through different assays, including the 2,2'-diphenyl-1-picrylhydrazyl (DPPH) and ferric ion reducing antioxidant power (FRAP) assays. nih.gov

Radical Scavenging Mechanisms

The antioxidant activity of phenolic compounds, a class to which many antioxidant quinolines belong, is primarily attributed to their ability to scavenge free radicals. nih.gov The main mechanisms involved are hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton-loss electron transfer (SPLET). nih.gov The prevalence of each mechanism can be influenced by the reaction environment. nih.gov

For instance, in the DPPH reaction system, it is suggested that HAT, SET-PT, and SPLET mechanisms may all play a role. nih.gov In contrast, the SPLET mechanism is considered the primary pathway in the FRAP assay system. nih.gov The radical scavenging activity of these compounds is related to the O-H bond dissociation enthalpy of the phenolic hydroxyl group and the values of proton affinity and electron transfer enthalpy, which are influenced by the electron-donating ability of the functional groups. nih.gov

Structure-Activity Relationship for Antioxidant Potential

The antioxidant potential of quinoline derivatives is closely linked to their molecular structure. researchgate.netnih.gov The number and position of hydroxyl groups, as well as the presence of other substituents on the quinoline ring, significantly influence their antioxidant capacity. nih.govnih.gov

For phenolic antioxidants, the presence of electron-donating groups, such as methoxy (B1213986) (-OCH₃) and phenolic hydroxyl (-OH) groups, generally enhances antioxidant activity. nih.govmdpi.com These groups can increase the stability of the resulting radical after hydrogen or electron donation. mdpi.com Conversely, electron-withdrawing groups like nitro (NO₂) and chloro (Cl) can destabilize the quinoline ring and reduce antioxidant activity. mdpi.com

Studies on 2,3-disubstituted quinazolinones have shown that compounds with multiple hydroxyl groups are typically very effective radical scavengers and reducing agents. mdpi.com The position of these groups is also crucial. For example, in flavanones, a related class of heterocyclic compounds, the presence of a halogen substituent at the C-8 position of the benzopyran ring leads to better antioxidant properties compared to substitution at other positions. mdpi.com

The following table illustrates the DPPH radical scavenging activity of a series of 2,3-disubstituted quinazolinone derivatives, highlighting the impact of different substituents.

| Compound | Substituent Groups | DPPH Radical Scavenging Activity (%) |

| Q1 | - | 6-8 |

| Q2 | - | 6-8 |

| Q3 | - | 30-35 |

| Q4 | - | 30-35 |

| Q5 | OH/OCH₃ | 66-70 |

| Q6 | OH/OCH₃ | 66-70 |

| Q7 | OH/OCH₃ | 66-70 |

| Q8 | - | 30-35 |

Anti-inflammatory Activity

Quinoline and its derivatives have demonstrated significant anti-inflammatory properties. researchgate.netbiointerfaceresearch.comnih.gov The anti-inflammatory action of these compounds is often mediated through the modulation of various signaling pathways involved in the inflammatory response.

For example, a study on new hybrid N-acyl- nih.govnih.govdithiolo-[3,4-c]quinoline-1-thiones revealed their potent anti-inflammatory effects in a carrageenan-induced inflammation mouse model. nih.gov Several of the synthesized compounds exhibited anti-inflammatory activity ranging from 52.97% to 68.74%, which was higher than that of the reference drug, indomethacin (B1671933) (47%). nih.gov The most active compounds in this series were 3h (68.74%), 3k (66.91%), and 3b (63.74%). nih.gov

Another study investigating 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), a compound isolated from Cudrania tricuspidata, demonstrated its anti-inflammatory properties in lipopolysaccharide (LPS)-stimulated RAW 264.7 and BV2 cells. nih.govmdpi.com THMX was found to reduce the production of pro-inflammatory mediators and cytokines, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE₂), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com The mechanism of action involves the suppression of mitogen-activated protein kinase (MAPK) phosphorylation and the activation of p65 nuclear factor kappa B (NF-κB), as well as the activation of heme oxygenase (HO)-1 expression. nih.govmdpi.com

Other Biological Activities Explored in Quinoline Thiol Analogues

Beyond their antiviral, antibacterial, antioxidant, and anti-inflammatory properties, quinoline thiol analogues have been explored for a range of other biological activities. The versatile quinoline scaffold has been shown to be a valuable framework for the development of compounds with diverse therapeutic potential. nih.govnih.gov

Quinoline derivatives have been reported to exhibit a wide spectrum of biological effects, including:

Antifungal activity researchgate.netnih.gov

Anticancer and antiproliferative activity nih.govnih.goveurekaselect.com

Antimalarial activity researchgate.netnih.gov

Antileishmanial activity researchgate.netnih.gov

Anticonvulsant activity researchgate.net

Antitubercular activity researchgate.net

Antihypertensive activity researchgate.net

Photosynthesis-inhibiting activity nih.gov

These diverse biological activities underscore the importance of the quinoline ring system in medicinal chemistry and drug discovery. nih.govnih.gov

Anthelmintic Activity

The quinoline scaffold is a recognized pharmacophore in the development of anthelmintic agents. While specific studies on 6-Ethoxy-3-methyl-quinoline-2-thiol are not publicly available, research into other quinoline derivatives highlights their potential in combating helminth infections.

A notable area of investigation involves 4-aminoquinoline (B48711) derivatives. In one study, twenty-five benzene-substituted 4-aminoquinoline derivatives were synthesized and screened for their anthelmintic activity against Hymenolepis nana. nih.gov These compounds, derived from the condensation of 4-chloroquinolines with alkyl p-aminobenzoate or salicylate, also underwent evaluation for antiacetylcholinesterase activity, with some demonstrating interesting results. nih.gov The development of new anthelmintics is crucial due to the rise of resistance to existing drugs. google.com Patents have been filed for novel quinoline derivatives aimed at treating infections with helminths, indicating ongoing interest in this chemical class for antiparasitic applications. google.com

The antimalarial properties of 4-aminoquinolines, such as chloroquine (B1663885) and amodiaquine, are well-established, and this activity against protozoan parasites suggests a broader potential for quinoline derivatives against other parasitic organisms. wikipedia.orgnih.govnih.gov The structural modifications of the 4-aminoquinoline core are crucial for their activity, with the presence of an electron-withdrawing group at the 7-position being essential for high potency. youtube.com

Insecticidal Activity

Quinoline derivatives have demonstrated significant potential as insecticidal agents against a range of agricultural and public health pests. The versatility of the quinoline ring allows for structural modifications that can enhance pesticidal properties. nih.gov

One area of research has focused on the synthesis of quinoline-based hydrazone derivatives. A series of these compounds were evaluated for their insecticidal activity against the polyphagous pest Spodoptera litura. Several compounds exhibited potent activity, with mortality rates exceeding 93% after 7 days at a concentration of 1 mg/mL, comparable to the natural insecticide toosendanin. rsc.org

Another study involved the design and synthesis of new quinoline derivatives containing a perfluoropropanyl moiety. The bioassay results indicated that some of these compounds displayed good insecticidal activity against Plutella xylostella and Mythimna separata at a concentration of 100 mg/L. researchgate.net Research has also been conducted on N-heterocycles derived from 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one. These compounds showed larvicidal activity against both laboratory and field strains of Culex pipiens, with their hydrophobicity suggested to improve penetration of the insect integument. rsc.org

Furthermore, a new quinoline derivative, 4,7-dichloroquinoline, has shown significant larvicidal and pupicidal properties against the malarial vector Anopheles stephensi and the dengue vector Aedes aegypti. nih.gov A patent has also been filed for quinoline derivatives intended for use as insecticides in agriculture to control insects from Lepidoptera, Homoptera, Coleoptera, and Orthoptera orders. google.com

Table 1: Insecticidal Activity of Selected Quinoline Derivatives

| Compound Class | Target Pest | Activity | Source |

|---|---|---|---|

| Quinoline-based hydrazones | Spodoptera litura | >93% mortality at 1 mg/mL | rsc.org |

| Quinoline with perfluoropropanyl moiety | Plutella xylostella, Mythimna separata | Good activity at 100 mg/L | researchgate.net |

| 3-((2-chloroquinolin-3-yl)methylene)-5-phenylfuran-2(3H)-one derivatives | Culex pipiens | Significant larvicidal activity | rsc.org |

| 4,7-dichloroquinoline | Anopheles stephensi, Aedes aegypti | Lethal toxicity from 4.408 µM/mL to 10.669 µM/mL | nih.gov |

Antihypertensive Activity

The quinoline nucleus is a structural component of various compounds investigated for their cardiovascular effects, including antihypertensive activity. researchgate.net

One approach to developing quinoline-based antihypertensive agents has been the synthesis of 8-substituted quinoline derivatives. A study in this area found that several compounds with a 2-hydroxypropyloxyquinoline moiety displayed excellent antihypertensive activity. nih.govresearchgate.net Specifically, compounds such as 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline, 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline, and 8-(3'-(4''-ethylpiperazino)-2'-hydroxypropyloxy)quinoline significantly antagonized the pressor response induced by adrenaline. nih.gov This suggests that their antihypertensive effects may be linked to beta-blocking properties, which are dependent on the aryloxypropanolamine portion of the molecule. nih.govresearchgate.net

Another strategy has been the investigation of quinoline-appended chalcone derivatives. The inhibition of the Angiotensin-Converting Enzyme (ACE) is a key therapeutic target for controlling hypertension. researchgate.netrsc.org A study on the quinoline-appended chalcone derivative (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ) demonstrated that it has a considerable antihypertensive effect through the inhibition of ACE. rsc.org

In a different class of compounds, substituted 2-piperidino-4-amino-6,7-dimethoxyquinazolines were synthesized and screened as potential antihypertensive agents. Although quinazolines are structurally distinct from quinolines, this research highlights the broader potential of related heterocyclic systems in blood pressure regulation. Several of these compounds were found to be as potent as the established drug prazosin. nih.gov

Table 2: Antihypertensive Activity of Selected Quinoline Derivatives

| Compound | Proposed Mechanism | Observed Effect | Source |

|---|---|---|---|

| 8-(3'-(4''-phenylpiperazino)-2'-hydroxypropyloxy)quinoline | Beta-blocking properties | Excellent antihypertensive activity | nih.gov |

| 8-(3'-piperazino)-2'-hydroxypropyloxyquinoline | Beta-blocking properties | Excellent antihypertensive activity | nih.gov |

| (E)-3-(anthracen-10-yl)-1-(6,8-dibromo-2-methylquinolin-3-yl)prop-2-en-1-one (ADMQ) | ACE Inhibition | Considerable antihypertensive effect | rsc.org |

Immunomodulatory Effects

Quinoline derivatives, particularly fluoroquinolones, have been shown to possess immunomodulatory properties. nih.gov These effects are generally characterized by an influence on the production and function of various cytokines.

In vitro studies have shown that most fluoroquinolone derivatives can superinduce the synthesis of interleukin-2 (B1167480) (IL-2) while inhibiting the synthesis of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). nih.gov Furthermore, they significantly enhance the synthesis of colony-stimulating factors (CSF). nih.gov In vivo, fluoroquinolones can affect both cellular and humoral immunity by attenuating cytokine responses. nih.gov

The mechanisms underlying these immunomodulatory effects are thought to involve several pathways. These include an effect on intracellular cyclic adenosine-3',5'-monophosphate (cAMP) and phosphodiesterases, as well as an influence on transcription factors such as nuclear factor-kappa B (NF-κB), activator protein 1 (AP-1), and nuclear factor of activated T cells (NFAT). nih.gov

Research into other quinoline derivatives has also pointed to anti-inflammatory and immunomodulatory potential. For example, a study on an indoloquinoline derivative, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride, investigated its effects on methotrexate-induced inflammation. The study found that treatment with this compound led to a reduction in inflammatory markers such as MMP-9, IL-1β, and NF-kB in lung and liver tissues. nih.gov

The immunomodulatory properties of quinoline derivatives suggest their potential for therapeutic applications in conditions involving inflammation and immune dysregulation. nih.gov

Structure Activity Relationship Sar Studies of Quinoline Thiol Derivatives

Impact of Substitution on the Quinoline (B57606) Ring on Biological Activity

Role of the Ethoxy Group at Position 6

The presence of an ethoxy group at the C6 position of the quinoline ring can significantly modulate the compound's biological profile. While specific studies on 6-ethoxy-3-methyl-quinoline-2-thiol are limited, research on related quinoline structures provides valuable insights. For instance, in some quinoline series, the introduction of an alkoxy group, such as an ethoxy group, can enhance lipophilicity, which may improve cell membrane permeability. The position of this group is also crucial; for example, in certain antimalarial quinolines, the presence of a methoxy (B1213986) group at the C6' position was found not to be essential for activity, and its replacement with other groups could even enhance efficacy. rsc.org Conversely, in other contexts, the electron-donating nature of the ethoxy group could influence the electron density of the quinoline ring system, potentially affecting its binding affinity to target proteins.

Influence of the Methyl Group at Position 3

A methyl group at the C3 position of the quinoline ring can impact biological activity through steric and electronic effects. The methyl group can influence the conformation of the molecule and its fit within a receptor's binding site. Studies on other quinoline derivatives have shown that the presence and position of a methyl group can be crucial for activity. researchgate.net For example, in a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones, the substituent at position 3 was found to be important for cytotoxic activity. nih.gov The methyl group in 6-ethoxy-3-methyl-quinoline-2-thiol could sterically hinder or favorably interact with the target, depending on the specific biological context.

Significance of the Thiol Group at Position 2

The thiol (-SH) group at the C2 position is a key functional group that significantly influences the chemical reactivity and biological activity of the molecule. creative-proteomics.com Thiols are known to be excellent nucleophiles and can readily participate in reactions such as S-alkylation and oxidation to form disulfides. youtube.com This reactivity is central to the biological effects of many thiol-containing compounds. nih.gov The thiol group can act as a hydrogen bond donor and acceptor, and its ability to chelate metal ions can be important for certain enzymatic interactions. taylorandfrancis.com The deprotonation of the thiol to a thiolate anion increases its nucleophilicity and reactivity. nih.gov In the context of drug design, the thiol group can serve as an anchor for binding to the active site of enzymes, particularly those with cysteine residues. nih.gov

Modifications of the Thiol Moiety and Resulting Bioactivity Changes

Modification of the thiol moiety in quinoline derivatives is a common strategy to modulate their biological activity. nih.gov The sulfur atom of the thiol group provides a reactive handle for various chemical transformations, leading to a diverse range of derivatives with altered pharmacological profiles. mdpi.com

One common modification involves the alkylation or acylation of the thiol group to form thioethers and thioesters, respectively. These modifications can alter the compound's lipophilicity, steric bulk, and electronic properties, thereby influencing its interaction with biological targets. For instance, the conversion of a thiol to a thioether can reduce its ability to act as a hydrogen bond donor while increasing its metabolic stability.

Another important transformation is the oxidation of the thiol to a disulfide. Disulfide bridges are crucial for the structural integrity and function of many proteins. youtube.com The reversible formation of disulfide bonds from thiols is a key mechanism in cellular redox signaling. creative-proteomics.com Synthetically creating disulfide-linked quinoline dimers can lead to compounds with novel biological activities or improved potency.

Furthermore, the thiol group can be incorporated into heterocyclic rings, such as thiazoles. nih.govjohnshopkins.edu This strategy has been successfully employed to create hybrid molecules that combine the pharmacophoric features of both the quinoline and the thiazole (B1198619) ring systems, often resulting in enhanced antimicrobial or anticancer activity. nih.govjohnshopkins.eduresearchgate.net

Correlation of Molecular Descriptors with Biological Potency

Quantitative Structure-Activity Relationship (QSAR) studies are computational tools used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr These studies rely on the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules.

For quinoline derivatives, a range of molecular descriptors have been shown to correlate with their biological potency. dntb.gov.ua These descriptors can be broadly categorized as electronic, hydrophobic, and steric.

| Descriptor Category | Examples | Potential Impact on Biological Activity |

| Electronic | Dipole moment, HOMO/LUMO energies, electronegativity | Influences drug-receptor interactions, reactivity, and metabolic stability. dergipark.org.tr |

| Hydrophobic | LogP (octanol-water partition coefficient) | Affects membrane permeability, distribution, and binding to hydrophobic pockets of proteins. nih.gov |

| Steric | Molecular volume, surface area, molar refractivity | Determines the fit of the molecule into the binding site of a target protein. dergipark.org.tr |

This table provides examples of molecular descriptor categories and their potential influence on biological activity.

QSAR studies on various quinoline derivatives have demonstrated that parameters such as dipole moment and hydrophobicity are often critical for their activity. dergipark.org.trnih.gov For example, a higher dipole moment might indicate stronger polar interactions with a receptor, while an optimal logP value is often required for good oral bioavailability.

Elucidation of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. Identifying the key pharmacophoric features of a class of compounds is essential for rational drug design and the development of new, more potent analogs. nih.gov

Based on the analysis of the structure-activity relationships of quinoline thiol derivatives, several key pharmacophoric features can be proposed for 6-ethoxy-3-methyl-quinoline-2-thiol and related compounds:

The Quinoline Scaffold: This bicyclic aromatic system serves as the core framework, providing a rigid structure for the precise orientation of the substituents. nih.gov The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. researchgate.net

The Thiol/Thiolate Group at C2: This group is a crucial feature, likely acting as a key interaction point with the biological target, either through hydrogen bonding, metal chelation, or covalent bond formation. creative-proteomics.comnih.gov

The Methyl Group at C3: This group provides steric bulk and may be involved in van der Waals interactions with the target, contributing to binding affinity and selectivity.

The combination of these features in a specific spatial arrangement defines the pharmacophore of 6-ethoxy-3-methyl-quinoline-2-thiol and is responsible for its potential biological activity.

Future Perspectives and Research Directions

Design and Synthesis of Novel Analogues with Enhanced Bioactivity

The synthesis of quinoline (B57606) derivatives is well-established, with numerous methods available to create diverse analogues. orientjchem.orgfrontiersin.org Future research on 6-Ethoxy-3-methyl-quinoline-2-thiol should leverage these synthetic strategies to generate novel analogues with potentially superior biological activity.

Key Synthetic Approaches:

Classical Methods: Traditional methods like the Friedländer synthesis, which involves the condensation of an aromatic amine with a β-ketoester, remain relevant for creating the core quinoline structure. orientjchem.org Modifications of this and other classical syntheses can be employed to introduce diverse substituents. frontiersin.org

Modern Techniques: More recent, environmentally friendly methods such as microwave-assisted and ultrasound-assisted synthesis can accelerate the production of quinoline derivatives. frontiersin.org

Functional Group Modification: The primary focus for creating analogues of 6-Ethoxy-3-methyl-quinoline-2-thiol would be the modification of its existing functional groups. This includes:

Substitution on the Quinoline Ring: Introducing various substituents (e.g., halogens, nitro groups, alkyl chains) at different positions on the benzene (B151609) portion of the quinoline ring can significantly influence lipophilicity, electronic properties, and ultimately, biological activity.

Modification of the Thiol Group: The thiol (-SH) group is a reactive handle for derivatization. It can be alkylated or converted into other sulfur-containing functionalities. researchgate.net A crucial aspect to consider is the tautomeric equilibrium between the quinoline-2-thiol (B7765226) and its quinoline-2(1H)-thione form, as the thione is often the major tautomer and this can affect its interaction with biological targets. researchgate.net

Varying the Ethoxy Group: The ethoxy group at position 6 could be replaced with other alkoxy groups of varying chain lengths or with other electron-donating or electron-withdrawing groups to probe structure-activity relationships (SAR).

The synthesis of novel triazole, urea, and thiourea (B124793) derivatives of quinoline has proven effective in developing compounds with significant antimycobacterial activity, suggesting a promising avenue for derivatization. nih.gov For instance, new series of 5-acyl-8-hydroxyquinoline derivatives have been prepared and tested for antimicrobial and anti-inflammatory effects. nih.gov Similarly, the synthesis of quinoline-thiosemicarbazide hybrids has been explored, yielding compounds with potential antimicrobial applications. nih.gov These established synthetic pathways provide a robust framework for generating a library of 6-Ethoxy-3-methyl-quinoline-2-thiol analogues for comprehensive biological screening.

Advanced Computational Approaches for Drug Discovery and Lead Optimization

Computational methods are indispensable tools in modern drug discovery, offering a way to rationalize lead optimization, reduce costs, and accelerate the development process. frontiersin.orguni-bonn.de For 6-Ethoxy-3-methyl-quinoline-2-thiol, a variety of in silico techniques can guide the design of more potent and selective analogues.

Key Computational Strategies:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For quinoline derivatives, docking studies have been used to investigate interactions with targets like EGFR, ATP-synthase, and HIV reverse transcriptase, revealing critical hydrogen bonds and electrostatic interactions that drive binding. nih.govnih.govnih.gov Future studies could use docking to screen virtual libraries of 6-Ethoxy-3-methyl-quinoline-2-thiol analogues against known and novel pharmacological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. researchgate.net A 3D-QSAR study on quinoline-based compounds successfully identified structural features beneficial for enhancing anti-gastric cancer properties, leading to the design of new, more active compounds. mdpi.comnih.gov A similar approach could establish a predictive model for the bioactivity of 6-Ethoxy-3-methyl-quinoline-2-thiol derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, helping to assess the stability of binding interactions. nih.gov This method has been used to compare the potency of newly synthesized quinoline derivatives against cancer targets. nih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. rsc.org Early assessment of these pharmacokinetic parameters, as performed for novel quinoline-1,3,4-oxadiazole derivatives, helps in prioritizing compounds with favorable drug-like profiles and anticipating potential side effects. rsc.org

By integrating these computational approaches, researchers can adopt a rational design strategy, focusing synthetic efforts on compounds with the highest probability of success. researchgate.netbenthamdirect.com

Exploration of New Pharmacological Targets for Quinoline Thiol Scaffolds

The quinoline scaffold is known to interact with a multitude of biological targets, which explains its wide range of pharmacological activities. nih.govorientjchem.org While the specific targets of 6-Ethoxy-3-methyl-quinoline-2-thiol are yet to be determined, research on related quinoline derivatives points to several promising areas for exploration.

Future research should aim to identify the molecular targets of 6-Ethoxy-3-methyl-quinoline-2-thiol and its novel analogues. An integrated approach combining computational target prediction with experimental validation is crucial. Inverse virtual screening, for example, has been successfully used to identify Leishmania N-myristoyltransferase (NMT) as a likely target for a series of quinoline derivatives. frontiersin.org

Table 1: Potential Pharmacological Targets for Quinoline Scaffolds

| Target Class | Specific Examples | Associated Disease | Reference |

|---|---|---|---|

| Kinases | Tyrosine Kinases (e.g., EGFR), Serine/Threonine Kinases | Cancer | nih.govnih.gov |

| Topoisomerases | DNA Topoisomerase I, DNA Gyrase (bacterial) | Cancer, Bacterial Infections | nih.govrsc.org |

| Chaperone Proteins | Heat Shock Protein 90 (Hsp90) | Cancer | nih.gov |

| Epigenetic Targets | Histone Deacetylases (HDACs) | Cancer | nih.gov |

| Structural Proteins | Tubulin | Cancer | nih.govnih.gov |

| Protozoal Enzymes | N-myristoyltransferase (NMT), Translation Elongation Factor 2 (PfEF2) | Leishmaniasis, Malaria | frontiersin.orgdundee.ac.uk |

| Metabolic Enzymes | ATP-Synthase, Dihydroorotate Dehydrogenase (DHODH) | Tuberculosis, Viral Infections | nih.govnih.gov |

| Resistance Proteins | Multidrug Resistance Protein 2 (MRP2) | Cancer | nih.gov |

Combination with Other Privileged Scaffolds to Develop Multi-Target Agents

Molecular hybridization, which involves covalently linking two or more pharmacologically active scaffolds, is a powerful strategy for developing multi-target agents. nih.govmdpi.com This approach can lead to compounds with improved activity, novel mechanisms of action, and potentially reduced drug resistance. frontiersin.orgacs.org The quinoline scaffold has been successfully combined with various other privileged structures.

Future work should focus on designing and synthesizing hybrid molecules that incorporate the 6-Ethoxy-3-methyl-quinoline-2-thiol scaffold. This strategy aims to create synergistic effects by engaging multiple targets simultaneously.

Table 2: Examples of Quinoline-Based Hybrid Scaffolds

| Hybrid Partner Scaffold | Potential Therapeutic Area | Reference |

|---|---|---|

| Coumarin | Anticancer | researchgate.net |

| Thiazole (B1198619) | Anticancer, Anti-inflammatory, Antimicrobial | frontiersin.orgnih.gov |

| Triazole | Antileishmanial, Antitubercular | nih.govnih.gov |

| Oxadiazole | Anticancer, Antimicrobial, Antiviral | mdpi.comrsc.org |

| Hydrazone | Antidiabetic, Antileishmanial | nih.govacs.org |

| Naphthoquinone | Anticancer | mdpi.com |

| Pyridine | Anticancer | researchgate.net |

The synthesis of quinoline-coumarin hybrids, for example, has yielded compounds with potent cytotoxicity against cancer cell lines. researchgate.net Similarly, combining quinoline with a hydrazone linkage has been explored to create inhibitors of key metabolic enzymes for potential antidiabetic applications. acs.org By strategically selecting a partner scaffold known to be active against a relevant biological target, hybrid molecules based on 6-Ethoxy-3-methyl-quinoline-2-thiol could be developed as next-generation therapeutics. nih.gov

Mechanistic Studies of Bioactivity at the Molecular Level

Understanding the precise molecular mechanism of action is fundamental for the rational development of any therapeutic agent. For quinoline derivatives, a variety of mechanisms have been reported, including the induction of apoptosis, cell cycle arrest, and the inhibition of specific enzymatic pathways. nih.govbenthamdirect.comnih.gov

Future research must move beyond preliminary screening to elucidate how 6-Ethoxy-3-methyl-quinoline-2-thiol and its active analogues exert their biological effects at the molecular level.

Key Areas for Mechanistic Investigation:

Cellular Effects: Studies using techniques like flow cytometry can determine if the compounds induce apoptosis or cause cell cycle arrest in a specific phase (e.g., G2/M phase), which is a common mechanism for anticancer agents that target microtubules. rsc.orgnih.gov

Target Engagement and Enzyme Inhibition: Once a potential target is identified, enzyme inhibition assays are necessary to quantify the compound's potency (e.g., determining IC₅₀ values). For instance, the inhibitory activity of novel quinolines against multidrug resistance proteins has been evaluated by measuring the uptake of fluorescent substrates. nih.gov

Gene and Protein Expression: Techniques like quantitative real-time PCR (qRT-PCR) can be used to measure changes in the expression of key genes involved in pathways like apoptosis (e.g., p53, Bax, Bcl-2), as demonstrated for certain quinoline-oxadiazole hybrids. rsc.org

Biophysical Interactions: The interaction with targets like DNA can be investigated using methods such as absorption spectroscopy, fluorescence spectroscopy, and viscometry to determine the mode of binding (e.g., intercalation). rsc.org The inherent fluorescence of some alkylated quinoline-2-thiol derivatives could also be exploited in sensor applications or to study interactions. researchgate.net

A study on a novel quinoline-4-carboxamide derivative identified inhibition of translation elongation factor 2 (PfEF2) as its novel mechanism of antimalarial action, highlighting the importance of deep mechanistic investigation. dundee.ac.uk Detailed mechanistic studies will be critical for optimizing the structure of 6-Ethoxy-3-methyl-quinoline-2-thiol to enhance its therapeutic potential and selectivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Ethoxy-3-methyl-quinoline-2-thiol, and how do reaction conditions influence yield?

- Methodological Answer : A general approach involves cyclocondensation of α-methylen carbonyl compounds with 2-amino aryl ketones, catalyzed by SiO₂–Zn–MgO (10 mol%) at 100°C . The ethoxy and thiol substituents may require tailored precursors (e.g., ethoxy-containing ketones or post-synthetic modifications). Purification typically employs silica gel chromatography (70:30 n-hexane:ethyl acetate) followed by recrystallization from ethanol. Yield optimization hinges on catalyst loading, solvent polarity, and reaction time, monitored via TLC/GC .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing quinoline derivatives like 6-Ethoxy-3-methyl-quinoline-2-thiol?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms substitution patterns and purity. FTIR identifies functional groups (e.g., C=S stretch at ~1100 cm⁻¹ for thiols). Mass spectrometry (ESI-TOF) determines molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves 3D structure. SHELXL refines atomic coordinates and thermal parameters, while ORTEP-III visualizes anisotropic displacement ellipsoids .

Q. What are the common intermolecular interactions stabilizing 6-Ethoxy-3-methyl-quinoline-2-thiol in the solid state?

- Methodological Answer : Graph set analysis (e.g., Etter’s formalism) identifies hydrogen-bonding motifs (e.g., S–H···N or C–H···O). π-π stacking between quinoline rings and van der Waals interactions from ethoxy groups contribute to crystal packing. Hydrogen bond donor/acceptor maps generated via Mercury (CCDC) guide stability predictions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results during structural elucidation?

- Methodological Answer : Cross-validation is critical. For example, if NMR suggests a tautomeric form (e.g., thione vs. thiol) conflicting with X-ray data, perform:

- Variable-temperature NMR to assess dynamic equilibria.

- Hirshfeld surface analysis to quantify intermolecular contacts influencing solid-state conformation .

- DFT calculations (e.g., Gaussian) to compare theoretical and experimental bond lengths/angles .

Q. What strategies optimize the experimental phasing of 6-Ethoxy-3-methyl-quinoline-2-thiol in low-symmetry space groups?

- Methodological Answer : For challenging crystallography:

- Use SHELXD for dual-space direct methods to solve phase problems.

- Employ SHELXE for density modification, especially with twinned or weak data.

- High-resolution data (≤1.0 Å) improves anisotropic refinement. For ambiguous electron density, validate with Fo-Fc maps and omit suspect residues iteratively .

Q. How do substituent electronic effects (e.g., ethoxy vs. methyl) modulate the reactivity of quinoline-2-thiols in metal coordination studies?

- Methodological Answer :

- Electrochemical assays : Cyclic voltammetry (e.g., CH Instruments) quantifies redox potentials influenced by electron-donating ethoxy groups.

- UV-Vis titration : Monitor ligand-to-metal charge transfer (LMCT) bands to assess binding constants (e.g., with Cu²⁺ or Fe³⁺).

- DFT-based NBO analysis calculates charge distribution on S and N atoms to predict coordination sites .

Experimental Design & Data Analysis

Q. What experimental parameters should be prioritized when designing catalytic systems for quinoline functionalization?

- Methodological Answer :

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for regioselective ethoxy/thiol additions.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiol groups.

- In situ monitoring : ReactIR tracks intermediate formation (e.g., thiyl radicals) .

Q. How can researchers systematically analyze contradictory bioactivity data across quinoline derivatives?

- Methodological Answer :

- Meta-analysis : Compare IC₅₀ values from multiple assays (e.g., enzymatic vs. cell-based) using ANOVA.

- SAR studies : Correlate substituent electronegativity (Hammett σ values) with activity trends.

- Molecular docking : AutoDock Vina predicts binding poses to reconcile disparities in inhibition mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.